molecular formula C6H10ClFN4O B12225620 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride

Cat. No.: B12225620
M. Wt: 208.62 g/mol
InChI Key: PXLLXUGPHCSFFF-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
  • 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C6H10ClFN4O

Molecular Weight

208.62 g/mol

IUPAC Name

4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H

InChI Key

PXLLXUGPHCSFFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)C(=O)N)N.Cl

Origin of Product

United States

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